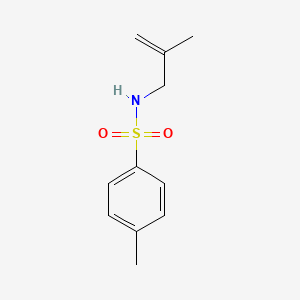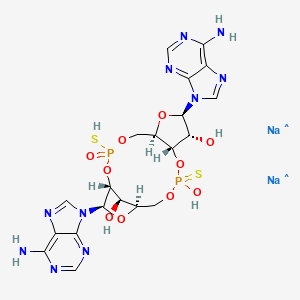
CID 168011744
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 168011744” is a chemical entity listed in the PubChem database. PubChem is a public repository for information on the biological activities of small molecules. This compound is part of a vast collection of chemical structures and their associated biological activities, which are used extensively in scientific research and industrial applications.
Analyse Chemischer Reaktionen
CID 168011744, like many other chemical compounds, can undergo various types of chemical reactions. These reactions include:
Oxidation: The compound may react with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to form reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Addition: It may participate in addition reactions where new atoms or groups are added to the molecule.
Common reagents and conditions used in these reactions vary depending on the desired outcome. For example, oxidation reactions may use reagents like potassium permanganate or chromium trioxide, while reduction reactions may use reagents like lithium aluminum hydride or sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
CID 168011744 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Researchers study its reactivity and properties to develop new chemical reactions and materials.
Biology: The compound may be used in biological assays to study its effects on various biological systems. It can serve as a tool to investigate cellular processes and molecular interactions.
Medicine: this compound may have potential therapeutic applications. Researchers explore its pharmacological properties to develop new drugs or treatments for diseases.
Industry: The compound can be used in industrial processes, such as the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various applications in manufacturing and materials science.
Wirkmechanismus
The mechanism of action of CID 168011744 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used. Researchers study these interactions to understand how the compound exerts its effects and to identify potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
CID 168011744 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but they may differ in their reactivity, biological activity, or applications. Some similar compounds include:
CID 2244 (aspirin): Known for its anti-inflammatory and analgesic properties.
CID 5161 (salicylsalicylic acid): Used in the synthesis of various pharmaceuticals.
CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.
Each of these compounds has unique properties and applications, making them valuable in different contexts. This compound’s specific characteristics and applications distinguish it from these and other similar compounds.
Eigenschaften
Molekularformel |
C20H24N10Na2O10P2S2 |
|---|---|
Molekulargewicht |
736.5 g/mol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI-Schlüssel |
PXXGADGMBQUCOM-QYUKNOIISA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.[Na].[Na] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)S)O.[Na].[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


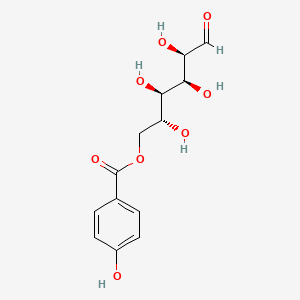
![2-Selenaspiro[3.5]nonane](/img/structure/B14748216.png)
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)
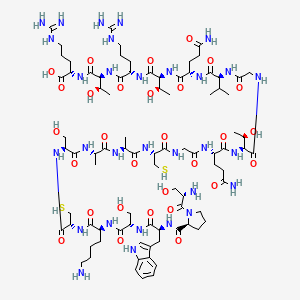
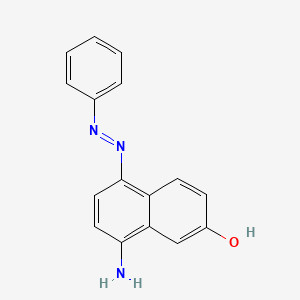
![2-[4-[(3-Methylfuran-2-carbonyl)amino]phenyl]acetate](/img/structure/B14748256.png)
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
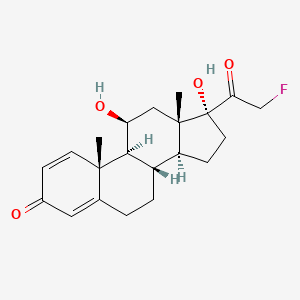
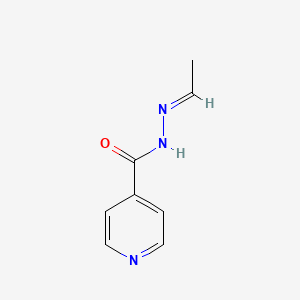
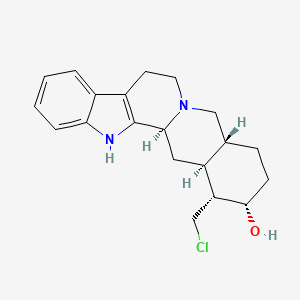
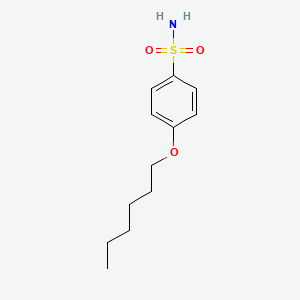
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
